Bis(2-chloropropyl)carbamic acid, ethyl ester
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Overview
Description
Bis(2-chloropropyl)carbamic acid, ethyl ester is an organic compound with the molecular formula C9H17Cl2NO2 It is a derivative of carbamic acid and is characterized by the presence of two 2-chloropropyl groups attached to the nitrogen atom and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-chloropropyl)carbamic acid, ethyl ester typically involves the reaction of 2-chloropropanol with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the final product by the action of the base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Bis(2-chloropropyl)carbamic acid, ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Substitution: The chlorine atoms in the 2-chloropropyl groups can be substituted by other nucleophiles, such as amines or thiols.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction is usually carried out in the presence of a base to neutralize the by-products.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Substitution: Substituted carbamates.
Reduction: Amines.
Scientific Research Applications
Bis(2-chloropropyl)carbamic acid, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in the body to release active compounds.
Mechanism of Action
The mechanism of action of bis(2-chloropropyl)carbamic acid, ethyl ester involves its interaction with nucleophiles in biological systems. The compound can undergo hydrolysis to release active intermediates that interact with enzymes and proteins, potentially inhibiting their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophiles present .
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: Another ester of carbamic acid, but with different substituents.
Bis(2-chloroethyl)carbamate: Similar structure but with ethyl groups replaced by chloropropyl groups.
Carbamic acid derivatives: A broad class of compounds with varying substituents on the nitrogen and ester groups.
Uniqueness
Bis(2-chloropropyl)carbamic acid, ethyl ester is unique due to the presence of two 2-chloropropyl groups, which confer specific reactivity and properties. This makes it particularly useful in applications where selective substitution or hydrolysis is desired.
Properties
CAS No. |
5580-27-8 |
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Molecular Formula |
C9H17Cl2NO2 |
Molecular Weight |
242.14 g/mol |
IUPAC Name |
ethyl N,N-bis(2-chloropropyl)carbamate |
InChI |
InChI=1S/C9H17Cl2NO2/c1-4-14-9(13)12(5-7(2)10)6-8(3)11/h7-8H,4-6H2,1-3H3 |
InChI Key |
AMZPPCYQXDTKCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(CC(C)Cl)CC(C)Cl |
Origin of Product |
United States |
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